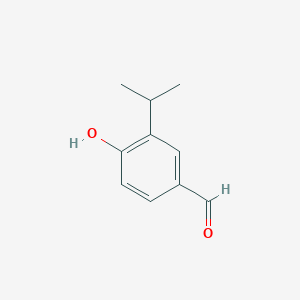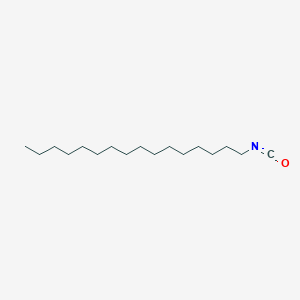
Hexadecyl isocyanate
Vue d'ensemble
Description
Hexadecyl isocyanate is a type of organic compound that falls under the category of isocyanates, which are known for their reactive isocyanate group (-N=C=O). While the provided papers do not directly discuss hexadecyl isocyanate, they do provide insights into the behavior and reactions of isocyanates in general, which can be extrapolated to understand hexadecyl isocyanate.
Synthesis Analysis
Isocyanates can be synthesized through various methods. For instance, the synthesis of isocyanide complexes of technetium(I) involves the reduction of the pertechnetate ion with sodium dithionite in the presence of isocyanide ligands . Although this paper focuses on technetium(I) complexes, the general approach to synthesizing isocyanide complexes can be informative for understanding the synthesis of hexadecyl isocyanate.
Molecular Structure Analysis
The molecular structure of isocyanates is characterized by the presence of the isocyanate group. In the case of hexadecyl isocyanate, this group would be attached to a hexadecyl chain, a long hydrocarbon chain with sixteen carbon atoms. The papers discuss the structure of various isocyanide complexes, such as hexakis(isocyanide)metals, which are coordinated by six isocyanide ligands . These studies on isocyanide complexes can provide insights into the bonding and geometry around the isocyanate group.
Chemical Reactions Analysis
Isocyanates are highly reactive and can undergo a range of chemical reactions. For example, organic isocyanates can interact with transition metal complexes, forming various coordination compounds . The reactivity of isocyanates with metals and other compounds can shed light on the types of reactions that hexadecyl isocyanate may undergo, such as the formation of amide ligands or carboxamido complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of isocyanates are influenced by their molecular structure. Isocyanates are generally reactive towards nucleophiles, including water and alcohols, leading to the formation of ureas, carbamates, or carbon dioxide . The papers do not provide specific information on the physical properties of hexadecyl isocyanate, but the properties of isocyanates, in general, can be expected to include a low boiling point for smaller isocyanates and increased hydrophobicity for longer alkyl chains like hexadecyl.
Applications De Recherche Scientifique
Specific Scientific Field
Chemistry, specifically polymer chemistry .
Comprehensive and Detailed Summary of the Application
Isocyanates are widely used in the manufacture of flexible and rigid foams, elastomers, coatings, and adhesives . They are also used in the production of ionomers, which are used in water-based coatings, polymer networks, and biomedical polymers .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the specific type of isocyanate and the desired product. Generally, isocyanates react with compounds containing alcohol (hydroxyl) groups to produce polyurethane polymers, which are components of polyurethane foams, thermoplastic elastomers, spandex fibers, and polyurethane paints .
Results or Outcomes Obtained
The use of isocyanates in these applications has led to a wide range of products with various properties, including flexibility, durability, and resistance to heat and chemical damage .
Specific Application of Hexadecyl Isocyanate
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
Hexadecyl isocyanate has been used in the synthesis of a phospholipid-mimic oxaliplatin prodrug for the treatment of triple-negative breast cancer .
Methods of Application or Experimental Procedures
Hexadecyl isocyanate (0.12 g, 0.45 mmol) and OXA(IV)-COOHpowder(0.2 g, 0.38 mmol) were co-dissolved in 3 mL of DMF. The reaction was continued under dark at room temperature for 24 hours. The solution was then condensed by vacuum evaporation and precipitated in cold ethyl ether .
Use in Manufacturing Materials
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
Isocyanates, including Hexadecyl isocyanate, are widely used in manufacturing materials like polyurethane foams, rubbers, plastics, varnishes, adhesives, and paints .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the specific type of isocyanate and the desired product. Generally, isocyanates react with compounds containing alcohol (hydroxyl) groups to produce polyurethane polymers .
Results or Outcomes Obtained
The use of isocyanates in these applications has led to a wide range of products with various properties, including flexibility, durability, and resistance to heat and chemical damage .
Use in Coating Applications
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
Dow’s polyurethanes chemistry, which includes isocyanates like Hexadecyl isocyanate, has far-reaching applications in coatings that protect industrial equipment, consumer goods, and more .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the specific type of isocyanate and the desired product. Generally, isocyanates react with compounds containing alcohol (hydroxyl) groups to produce polyurethane polymers, which are components of polyurethane paints .
Results or Outcomes Obtained
The use of isocyanates in these applications has led to a wide range of products with various properties, including resistance to heat distortion and excellent strength properties at low densities .
Use in Synthesis of Amphiphilic Gelators
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
Hexadecyl isocyanate has been used in the synthesis of a series of L-cysteine-derived double hydrocarbon chain amphiphilic gelators .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the specific type of isocyanate and the desired product. Generally, isocyanates react with compounds containing alcohol (hydroxyl) groups to produce polyurethane polymers .
Results or Outcomes Obtained
The use of Hexadecyl isocyanate in these applications has led to the creation of amphiphilic gelators that efficiently gelate only aromatic solvents .
Use in Respiratory Protection Equipment
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
Isocyanates, including Hexadecyl isocyanate, are used in the manufacture of respiratory protection equipment. This is because they react with alcohol-based compounds to produce polyurethane polymers, which are used in the creation of this equipment .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the specific type of isocyanate and the desired product. Generally, isocyanates react with compounds containing alcohol (hydroxyl) groups to produce polyurethane polymers .
Results or Outcomes Obtained
The use of isocyanates in these applications has led to the creation of respiratory protection equipment that is durable, flexible, and resistant to heat and chemical damage .
Safety And Hazards
Hexadecyl isocyanate is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and may cause an allergic skin reaction. It also causes serious eye irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may also cause respiratory irritation .
Propriétés
IUPAC Name |
1-isocyanatohexadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-17-19/h2-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLXBRUGMACJLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062081 | |
| Record name | Hexadecane, 1-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexadecyl isocyanate | |
CAS RN |
1943-84-6 | |
| Record name | Hexadecyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1943-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexadecane, 1-isocyanato- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001943846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecane, 1-isocyanato- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexadecane, 1-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadecyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.124 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

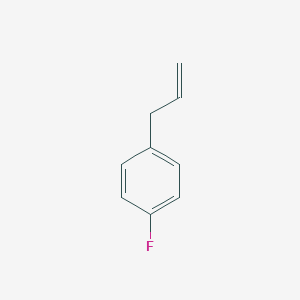
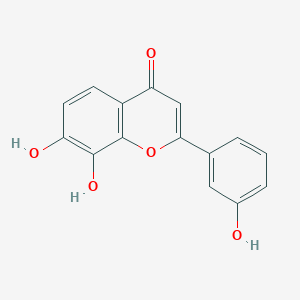
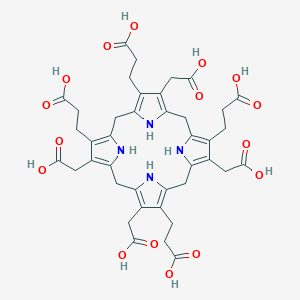
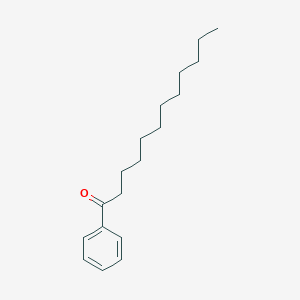
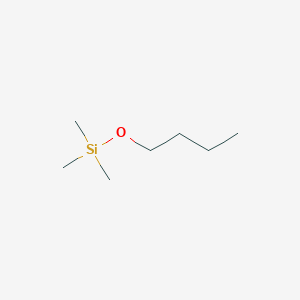
![spiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B154284.png)
![Phenyl N-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]carbamate](/img/structure/B154285.png)
![Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate](/img/structure/B154286.png)
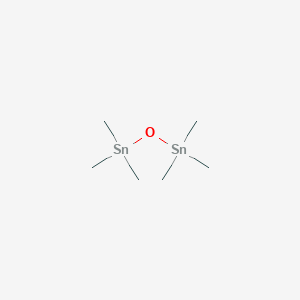
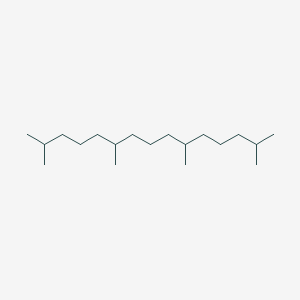
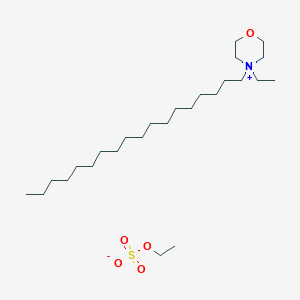
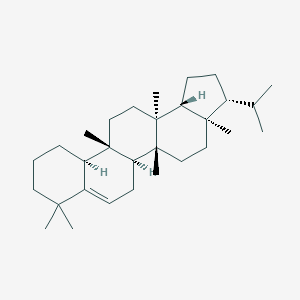
![Methyl 3-[3-(aminomethyl)phenyl]propanoate](/img/structure/B154293.png)
